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Compound of Interest

Compound Name: 2,3,5,5-Tetramethylheptane

Cat. No.: B14551314

The extensive branching in 2,3,5,5-tetramethylheptane significantly influences its physical
properties. The presence of a quaternary carbon and multiple tertiary carbons creates a more
compact, globular structure compared to its linear or less branched isomers. This compactness
reduces the effective surface area for intermolecular van der Waals interactions, leading to a
lower boiling point than n-undecane.

Property 2,3,5,5-Tetramethylheptane n-Undecane
Molecular Formula CiiH24 CiiH24
Molecular Weight 156.31 g/mol 156.31 g/mol
Boiling Point 172-174 °C 196 °C
Density ~0.75 g/cm3 ~0.74 g/cm3
XLogP3-AA 5.2 6.1

Synthesis of 2,3,5,5-Tetramethylheptane

The synthesis of highly branched alkanes like 2,3,5,5-tetramethylheptane typically involves
the creation of new carbon-carbon bonds, often targeting the formation of quaternary or tertiary
carbon centers. A plausible and common laboratory-scale approach is through a Grignard
reaction.
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Plausible Synthetic Pathway: A Grighard Reaction
Approach

A feasible route to 2,3,5,5-tetramethylheptane involves the reaction of a Grignard reagent with
a sterically hindered ketone, followed by dehydration and hydrogenation of the resulting alkene.

Experimental Protocol: Synthesis of 2,3,5,5-tetramethylheptane via Grignard Reaction

Objective: To synthesize 2,3,5,5-tetramethylheptane from 2,2-dimethyl-3-pentanone and sec-
butylmagnesium bromide.

Materials:

e Magnesium turnings

 lodine crystal (as initiator)

¢ Anhydrous diethyl ether

e 2-Bromobutane

e 2,2-Dimethyl-3-pentanone

e Anhydrous HCI or H2SOa (for dehydration)
o Palladium on carbon (Pd/C) catalyst

e Hydrogen gas

» Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel, etc.)
 Inert atmosphere setup (Nitrogen or Argon)
Procedure:

o Preparation of the Grignard Reagent (sec-butylmagnesium bromide):
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o All glassware must be flame-dried under an inert atmosphere to ensure anhydrous
conditions.

o Place magnesium turnings in a three-necked flask equipped with a reflux condenser and a
dropping funnel.

o Add a small crystal of iodine.
o Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

o Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate
the reaction (disappearance of the iodine color).

o Once initiated, add the remaining 2-bromobutane solution dropwise to maintain a gentle
reflux.

o After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete reaction.

Reaction with Ketone:

o

Cool the Grignard reagent solution to 0 °C in an ice bath.

o Dissolve 2,2-dimethyl-3-pentanone in anhydrous diethyl ether and add it to the dropping
funnel.

o Add the ketone solution dropwise to the stirred Grignard reagent.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

o Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

o Separate the ether layer, and extract the aqueous layer with diethyl ether.

o Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent
under reduced pressure to obtain the crude tertiary alcohol (2,3,5,5-tetramethyl-3-
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heptanol).

e Dehydration of the Alcohol:

o The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., H2SOa4) or
passed over an acidic alumina column at elevated temperature.

o The resulting alkene mixture (primarily 2,3,5,5-tetramethyl-2-heptene and 2,3,5,5-
tetramethyl-3-heptene) is collected.

» Hydrogenation of the Alkene:

The alkene mixture is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

o

[¢]

A catalytic amount of Pd/C is added.

[e]

The mixture is subjected to an atmosphere of hydrogen gas (typically in a Parr
hydrogenator) until the uptake of hydrogen ceases.

[¢]

The catalyst is removed by filtration, and the solvent is evaporated to yield 2,3,5,5-
tetramethylheptane.
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Step 1: Grignard Reagent Formation
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Plausible synthetic workflow for 2,3,5,5-tetramethylheptane.

Conformational Analysis and Steric Hindrance

The steric bulk of the methyl groups in 2,3,5,5-tetramethylheptane leads to significant
conformational constraints. A full conformational analysis would require computational
chemistry methods to identify the lowest energy conformers and the energy barriers for rotation
around the C-C single bonds.

Computational Methodology for Conformational
Analysis

A standard approach for the conformational analysis of a flexible molecule like 2,3,5,5-
tetramethylheptane involves the following steps:
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Experimental Protocol: Computational Conformational Analysis

Objective: To identify the low-energy conformers of 2,3,5,5-tetramethylheptane and to quantify
the steric strain in each.

Software: A molecular modeling package such as Gaussian, Spartan, or free alternatives like
Avogadro coupled with a computational chemistry engine.

Procedure:
e Initial Structure Generation:

o Build the 3D structure of 2,3,5,5-tetramethylheptane.
o Conformational Search:

o Perform a systematic or stochastic conformational search using a low-level theory, such as
a molecular mechanics force field (e.g., MMFF94 or UFF), to explore the potential energy
surface. This will generate a large number of possible conformers.

e Geometry Optimization and Energy Calculation:

o The conformers generated are then optimized at a higher level of theory, typically a
guantum mechanical method like Density Functional Theory (DFT) with a suitable basis
set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

e Analysis of Results:

o

The optimized structures are analyzed to determine key dihedral angles and
intramolecular distances that are indicative of steric strain.

o The relative energies of the conformers are used to determine the Boltzmann population
of each at a given temperature.

o Rotational energy profiles can be generated by performing a relaxed scan of specific
dihedral angles to determine the energy barriers to rotation.
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Workflow for computational conformational analysis.

While specific computational data for 2,3,5,5-tetramethylheptane is not readily available in the
literature, analysis of its structure suggests that rotations around the C2-C3, C3-C4, and C4-C5
bonds will be highly hindered. For example, a Newman projection looking down the C3-C4
bond would show significant gauche interactions between the methyl group on C3 and the
bulky tert-butyl group on C5 in many conformations. These steric clashes would lead to a

complex potential energy surface with multiple local minima separated by significant rotational
barriers.
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Experimental Evidence of Steric Hindrance

The steric bulk of 2,3,5,5-tetramethylheptane manifests in its macroscopic properties and

reactivity.

Gas Chromatography

In gas chromatography (GC), the retention time of a compound on a nonpolar column is
primarily influenced by its boiling point and molecular shape. For isomers, more compact and
spherical molecules tend to have shorter retention times than their linear counterparts due to
weaker intermolecular interactions with the stationary phase. Therefore, it is expected that
2,3,5,5-tetramethylheptane would have a shorter retention time compared to n-undecane.

Expected Relative GC

Compound Boiling Point (°C) Retention Time (Nonpolar
Column)
n-Undecane 196 Longest
2-Methyldecane 193
2,3,5,5-Tetramethylheptane 172-174 Shortest
Reactivity

The high degree of branching in 2,3,5,5-tetramethylheptane sterically shields its C-H bonds,
influencing its reactivity. For instance, in a free-radical halogenation reaction, the accessibility
of hydrogen atoms is a key factor in determining the product distribution.

Experimental Protocol: Free-Radical Bromination of Alkanes

Objective: To qualitatively assess the influence of steric hindrance on the reactivity of C-H
bonds.

Materials:
e 2,3,5,5-Tetramethylheptane

e n-Undecane (as a less hindered control)
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N-Bromosuccinimide (NBS)

AIBN (Azobisisobutyronitrile) as a radical initiator

Carbon tetrachloride (CCla) as solvent

UV lamp

GC-MS for product analysis
Procedure:
» Reaction Setup:

o In two separate, dry flasks, dissolve equimolar amounts of 2,3,5,5-tetramethylheptane

and n-undecane in CCla.
o Add NBS (1 equivalent) and a catalytic amount of AIBN to each flask.
o Equip each flask with a reflux condenser.
» Reaction:

o lIrradiate both reaction mixtures with a UV lamp while stirring at a controlled temperature

(e.q., reflux).

o Monitor the progress of the reaction by observing the consumption of NBS (succinimide

will float to the top).
e Workup and Analysis:
o After the reaction is complete, cool the mixtures and filter to remove the succinimide.
o Wash the filtrate with water and dry the organic layer.

o Analyze the product mixture of each reaction by GC-MS to identify the different
monobrominated isomers and their relative abundances.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b14551314?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14551314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

It is anticipated that the reaction with n-undecane would yield a mixture of all possible
secondary monobrominated isomers, with a preference for the internal positions. In contrast,
the bromination of 2,3,5,5-tetramethylheptane would be more selective. The tertiary C-H at
the C3 position is sterically hindered by the adjacent methyl group and the distant but bulky
gem-dimethyl group at C5. The primary hydrogens of the methyl groups are generally less
reactive. Therefore, the product distribution would provide insight into the relative steric
accessibility of the different C-H bonds.
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Simplified free-radical bromination pathway.

Conclusion

The 2,3,5,5-tetramethylheptane structure provides an excellent case study for the profound
effects of steric hindrance. Its highly branched nature leads to a compact molecular shape,
which in turn influences its physical properties such as boiling point and chromatographic
behavior. Furthermore, the steric shielding of its C-H bonds is expected to significantly impact
its reactivity, leading to different product distributions in reactions compared to its less branched
isomers. For researchers in drug development, understanding such steric effects is crucial for
designing molecules with appropriate shapes to fit into binding pockets. For materials
scientists, the control of molecular architecture is key to developing materials with desired
physical and chemical properties. The experimental and computational protocols outlined in
this guide provide a framework for the further investigation of these important steric effects.

¢ To cite this document: BenchChem. [Physicochemical Properties of 2,3,5,5-
Tetramethylheptane and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b14551314#steric-hindrance-effects-of-2-3-5-5-
tetramethylheptane-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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